molecular formula C6H5NO3S B13595733 5-Mercapto-2-nitrophenol

5-Mercapto-2-nitrophenol

Cat. No.: B13595733
M. Wt: 171.18 g/mol
InChI Key: BDFDUQZJUVRHGA-UHFFFAOYSA-N
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Description

5-Mercapto-2-nitrophenol is an organic compound characterized by the presence of both a nitro group and a mercapto group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Mercapto-2-nitrophenol typically involves the reaction of monochloromononitrophenols with a mercapto compound. The reaction is carried out in a liquid medium at temperatures ranging from 0 to 120°C. The mercapto compound used can vary, including hydrogen, alkyl groups, substituted alkyl groups, cycloalkyl groups, aryl groups, or substituted aryl groups .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 5-Mercapto-2-nitrophenol undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly involving the nitro group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like alcoholates or amines can be used under mild conditions.

Major Products Formed:

    Oxidation: Disulfides.

    Reduction: Aminophenols.

    Substitution: Alkoxy or amino-nitrophenols.

Scientific Research Applications

5-Mercapto-2-nitrophenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Mercapto-2-nitrophenol involves its interaction with specific molecular targets. For instance, in antibacterial applications, it has been shown to disrupt bacterial cell walls and inhibit essential enzymes, leading to cell death . The exact pathways and molecular targets can vary depending on the specific application and conditions.

Comparison with Similar Compounds

Uniqueness: 5-Mercapto-2-nitrophenol is unique due to the presence of both a nitro group and a mercapto group on the same phenol ring, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in various fields of research and industry.

Properties

Molecular Formula

C6H5NO3S

Molecular Weight

171.18 g/mol

IUPAC Name

2-nitro-5-sulfanylphenol

InChI

InChI=1S/C6H5NO3S/c8-6-3-4(11)1-2-5(6)7(9)10/h1-3,8,11H

InChI Key

BDFDUQZJUVRHGA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S)O)[N+](=O)[O-]

Origin of Product

United States

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